molecular formula C19H20N2O4 B3981007 (4-methoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone

(4-methoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone

Cat. No. B3981007
M. Wt: 340.4 g/mol
InChI Key: DIVKOVAAIKYBFJ-UHFFFAOYSA-N
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Description

(4-methoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone, also known as MNPM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MNPM is a member of the piperidine family of compounds and is known for its unique chemical structure and properties. In

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been found to bind to the active site of these enzymes and proteins, preventing them from carrying out their normal functions. This inhibition can lead to a range of biochemical and physiological effects, which we will explore in the next section.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, leading to changes in cell signaling pathways and gene expression. Additionally, this compound has been found to have antibacterial and antifungal properties, which could have implications for the treatment of infectious diseases. However, the full extent of this compound's effects on biological systems is not yet fully understood.

Advantages and Limitations for Lab Experiments

(4-methoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has been found to have a range of potential applications in scientific research, making it a promising candidate for further study. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not yet fully understood, and its effects on biological systems are still being explored. Additionally, this compound may have limited solubility in certain solvents, which could impact its use in certain experiments.

Future Directions

There are several potential future directions for research on (4-methoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone. One area of focus could be on further exploring its mechanism of action and its effects on biological systems. Additionally, this compound could be studied for its potential applications in the development of new antibiotics or treatments for diseases such as cancer and inflammation. Finally, this compound could be used as a starting point for the development of new compounds with similar chemical structures and properties.

Scientific Research Applications

(4-methoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been found to have potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes and proteins, which could have implications for the treatment of diseases such as cancer and inflammation. Additionally, this compound has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(4-methoxyphenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-25-16-8-5-14(6-9-16)19(22)17-13-15(21(23)24)7-10-18(17)20-11-3-2-4-12-20/h5-10,13H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVKOVAAIKYBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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